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Compound of Interest

Compound Name: DA-8031

Cat. No.: B10826378 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the serotonin transporter (SERT) affinity

and selectivity of DA-8031, a novel compound investigated for the treatment of premature

ejaculation. The data presented herein is compiled from preclinical pharmacological studies,

offering a quantitative and methodological overview for researchers in drug discovery and

development.

Core Pharmacological Profile: Binding Affinity and
Functional Inhibition
DA-8031 demonstrates a high affinity and potent inhibitory activity at the human serotonin

transporter. Its selectivity for SERT over other monoamine transporters, namely the dopamine

transporter (DAT) and the norepinephrine transporter (NET), is a key characteristic of its

pharmacological profile.

Quantitative Analysis of Transporter Interactions
The binding affinity (Ki) and functional inhibition (IC50) of DA-8031 for SERT, DAT, and NET

have been determined through in vitro assays. The data from these studies are summarized in

the tables below for clear comparison.

Table 1: Monoamine Transporter Binding Affinity of DA-8031
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Transporter Ki (nM)

Serotonin Transporter (SERT) 1.94[1]

Norepinephrine Transporter (NET) 22,020[1]

Dopamine Transporter (DAT) 77,679[1]

Table 2: Monoamine Reuptake Inhibition by DA-8031

Monoamine IC50

5-Hydroxytryptamine (Serotonin) 6.52 nM[1]

Norepinephrine 30.2 µM[1]

Dopamine 136.9 µM[1]

The data clearly indicates that DA-8031 is a potent and selective serotonin reuptake inhibitor

(SSRI)[2][3]. Preclinical studies have confirmed that DA-8031's mechanism of action involves

the occupancy of SERT in the brain, leading to a dose-dependent increase in extracellular

serotonin levels.

Experimental Methodologies
The following sections detail the generalized experimental protocols for the key assays used to

characterize the transporter affinity and selectivity of DA-8031. These methodologies are based

on standard practices in the field and reflect the techniques cited in the primary literature.

Monoamine Transporter Binding Affinity Assay
This assay determines the binding affinity (Ki) of a test compound to specific neurotransmitter

transporters using radioligand displacement.

1. Preparation of Synaptosomes:

Rodent brains (e.g., rat striatum for DAT, hippocampus for NET, and brainstem for SERT) are

homogenized in ice-cold sucrose buffer.
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The homogenate is subjected to differential centrifugation to isolate the synaptosomal

fraction, which is rich in nerve terminals and associated transporters.

The final synaptosomal pellet is resuspended in an appropriate assay buffer.

2. Competitive Radioligand Binding:

Synaptosomal preparations are incubated with a specific radioligand for the transporter of

interest (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) at a

concentration near its Kd value.

A range of concentrations of the test compound (DA-8031) are added to compete with the

radioligand for binding to the transporter.

Non-specific binding is determined in the presence of a high concentration of a known,

potent inhibitor for the respective transporter.

3. Incubation and Filtration:

The reaction mixtures are incubated to allow for binding equilibrium to be reached.

The incubation is terminated by rapid filtration through glass fiber filters, which traps the

synaptosomes with the bound radioligand.

The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

The radioactivity retained on the filters is quantified using liquid scintillation counting.

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is determined by non-linear regression analysis.

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its

dissociation constant.
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Preparation Assay Analysis
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Experimental workflow for a monoamine transporter binding assay.

Monoamine Reuptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a

radiolabeled monoamine into synaptosomes or cells expressing the target transporter.

1. Preparation of Synaptosomes or Transfected Cells:

Synaptosomes are prepared as described in the binding assay protocol.

Alternatively, cell lines (e.g., HEK293) stably expressing the human serotonin,

norepinephrine, or dopamine transporter are cultured and prepared for the assay.

2. Uptake Inhibition:

The synaptosomes or cells are pre-incubated with various concentrations of the test

compound (DA-8031).

A radiolabeled monoamine (e.g., [³H]5-HT, [³H]norepinephrine, or [³H]dopamine) is added to

initiate the uptake reaction.

3. Incubation and Termination:

The mixture is incubated for a short period at a controlled temperature (e.g., 37°C) to allow

for transporter-mediated uptake.

The uptake is terminated by rapid filtration and washing with ice-cold buffer to remove the

extracellular radiolabeled monoamine.
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4. Quantification and Data Analysis:

The amount of radioactivity accumulated within the synaptosomes or cells is measured by

liquid scintillation counting.

The concentration of the test compound that inhibits 50% of the specific uptake of the

radiolabeled monoamine (IC50) is determined by non-linear regression analysis.

Selectivity Profile of DA-8031
The selectivity of DA-8031 for the serotonin transporter is a critical aspect of its

pharmacological profile, suggesting a lower potential for off-target effects related to the

dopaminergic and noradrenergic systems. The following diagram visually represents the high

selectivity of DA-8031 for SERT based on its binding affinity.
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Binding affinity and selectivity profile of DA-8031.

Conclusion
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DA-8031 is a highly potent and selective serotonin transporter inhibitor. Its pharmacological

profile, characterized by a high affinity for SERT and substantially lower affinity for DAT and

NET, suggests a targeted mechanism of action. The experimental data robustly supports its

classification as an SSRI, providing a clear rationale for its investigation in conditions where

modulation of the serotonergic system is desired. This technical guide provides researchers

and drug development professionals with the core quantitative data and methodological context

for DA-8031's interaction with monoamine transporters.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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